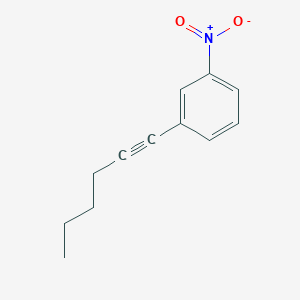
1-(Hex-1-yn-1-yl)-3-nitrobenzene
Vue d'ensemble
Description
“1-(Hex-1-yn-1-yl)-3-nitrobenzene” is a compound that contains a benzene ring, a nitro group, and a hex-1-yn-1-yl group. The benzene ring is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The nitro group (-NO2) is a functional group that consists of one nitrogen atom and two oxygen atoms. The hex-1-yn-1-yl group is a six-carbon alkyne, indicating the presence of a triple bond .
Molecular Structure Analysis
The molecular structure of “1-(Hex-1-yn-1-yl)-3-nitrobenzene” would consist of a benzene ring substituted with a nitro group at one position and a hex-1-yn-1-yl group at another position. The exact structure would depend on the positions of these substituents on the benzene ring .
Chemical Reactions Analysis
The chemical reactions of “1-(Hex-1-yn-1-yl)-3-nitrobenzene” would depend on the reactivity of the nitro group and the hex-1-yn-1-yl group. The nitro group is electron-withdrawing, which could make the benzene ring more susceptible to electrophilic aromatic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(Hex-1-yn-1-yl)-3-nitrobenzene” would depend on factors such as its molecular structure, the nature of its functional groups, and its purity. For example, the presence of the nitro group could potentially make the compound more polar .
Applications De Recherche Scientifique
Photophysics and Photochemistry of Nitrobenzene
Nitrobenzene, a simple nitroaromatic compound, exhibits complex photophysics and photochemistry. CASPT2//CASSCF studies have elucidated the main decay paths post-UV absorption, explaining the lack of fluorescence and phosphorescence due to accessible conical intersections and intersystem crossing regions. These studies also proposed mechanisms for photoisomerization, crucial in nitrobenzene's photodegradation, highlighting its photophysical properties and potential applications in understanding and designing nitroaromatic compounds for various scientific purposes (Giussani & Worth, 2017).
Luminescent Sensing
Metal-organic frameworks (MOFs) incorporating nitrobenzene units have been developed for sensitive detection of environmental pollutants. For example, a zinc-based MOF showed high sensitivity in detecting Fe3+, Cr2O72−, and CrO42− in water, and nitrobenzene in ethanol. This MOF's luminescence properties make it a potential tool for environmental monitoring and safety applications, offering a multi-responsive luminescent sensor for detecting various hazardous substances (Tian-Yang Xu et al., 2020).
Environmental Remediation
Research into nitrobenzene degradation by halophilic bacteria like Bacillus licheniformis YX2 demonstrates potential for bioremediation of nitrobenzene-contaminated environments. This bacterium can degrade nitrobenzene effectively in various conditions, suggesting its utility in treating wastewaters with high salinity and variable pH, addressing the challenge of removing nitrobenzene from complex waste streams (Li et al., 2014).
Nonlinear Optical Applications
The study of 1-Iodo-3-Nitrobenzene (INB) for nonlinear optical applications showcases the potential of nitrobenzene derivatives in the field of materials science. Growth and characterization experiments indicate that INB exhibits promising nonlinear optical properties, suggesting its application in optical devices and technologies (S.Vijaya Kumar et al., 2016).
Molecular Interactions in Crystal Engineering
Hexakis(4-nitrophenyl)benzene's crystal structures reveal the role of N⋯O interactions of nitro groups in crystal engineering. Such interactions can help in the precise positioning of molecules, enabling the design of materials with desired properties for various scientific and industrial applications (E. Gagnon et al., 2007).
Mécanisme D'action
Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for a chemical compound. In general, the reactivity of “1-(Hex-1-yn-1-yl)-3-nitrobenzene” would be influenced by the electron-withdrawing nitro group and the electron-donating hex-1-yn-1-yl group .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-hex-1-ynyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-4-5-7-11-8-6-9-12(10-11)13(14)15/h6,8-10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWVWGYBGMGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Hex-1-yn-1-yl)-3-nitrobenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1,1,2,2,3,3,4,4,5,5,6,6,6-Tridecafluorohexyl)-5-[5-[5-[5-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B3138104.png)
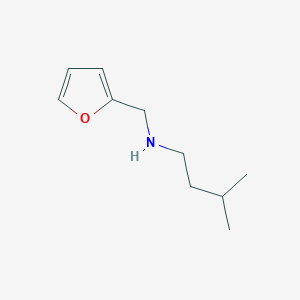
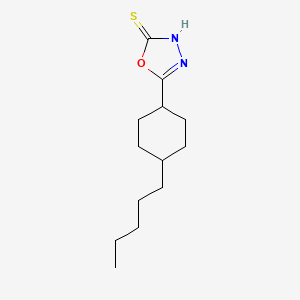
![2-[[(2-phenoxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138129.png)
![2-[[[2-(2,4-dichlorophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic Acid](/img/structure/B3138135.png)
![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylamine](/img/structure/B3138141.png)
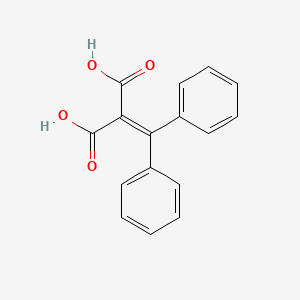

![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)
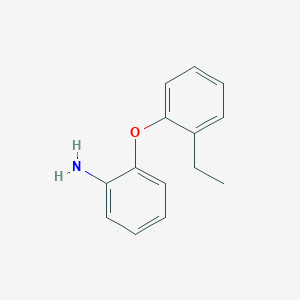

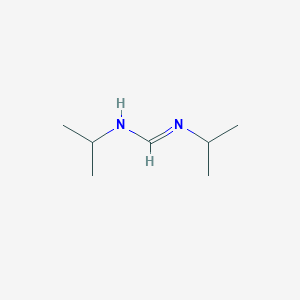
![4-{[(2-Methylpropyl)amino]methyl}phenol](/img/structure/B3138172.png)
![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)